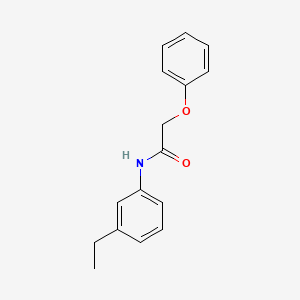![molecular formula C17H16ClNO5 B1219254 1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride CAS No. 121211-17-4](/img/structure/B1219254.png)
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This compound is particularly notable for its potential biological activities and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 9,10-anthracenedione.
Aminomethylation: The 3-position is then functionalized with an aminomethyl group, which involves the reaction with formaldehyde and an amine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The hydroxyl and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and their derivatives.
Substitution: Various substituted anthracenedione derivatives.
Aplicaciones Científicas De Investigación
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The compound exerts its effects primarily through:
DNA Intercalation: It intercalates into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: Inhibits topoisomerase enzymes, leading to DNA damage and cell death.
Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, causing oxidative stress and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione, 1,4-dihydroxy-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1-amino-2-methyl-: Used in the synthesis of disperse dyes.
9,10-Anthracenedione, 1-hydroxy-: Utilized in various chemical reactions and as a precursor for other compounds.
Uniqueness
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to intercalate DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research.
Propiedades
Número CAS |
121211-17-4 |
|---|---|
Fórmula molecular |
C17H16ClNO5 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C17H15NO5.ClH/c19-5-4-18-8-9-6-11-15(13(21)7-9)17(23)14-10(16(11)22)2-1-3-12(14)20;/h1-3,6-7,18-21H,4-5,8H2;1H |
Clave InChI |
UANLLOZFEHEITH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO.Cl |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO.Cl |
| 121211-17-4 | |
Sinónimos |
3-(2-hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone SK 31694 SK-31694 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


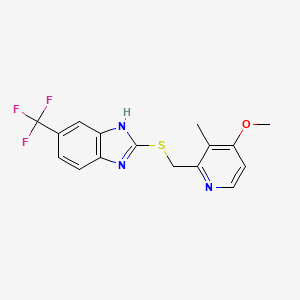

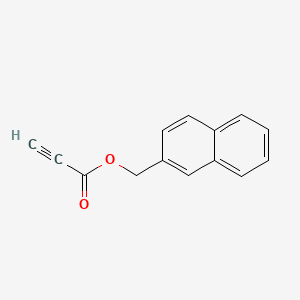
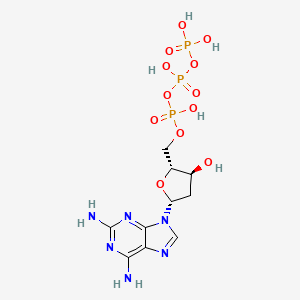
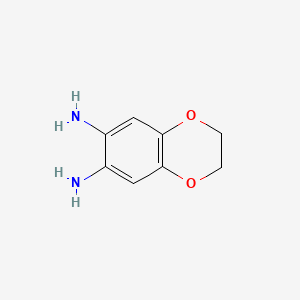
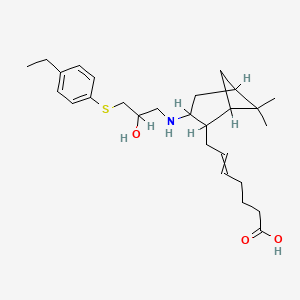
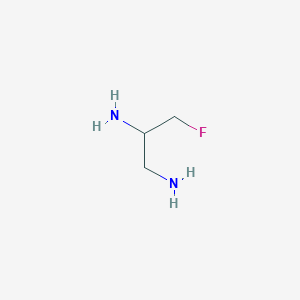


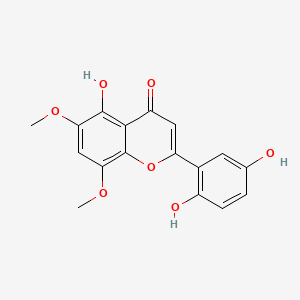
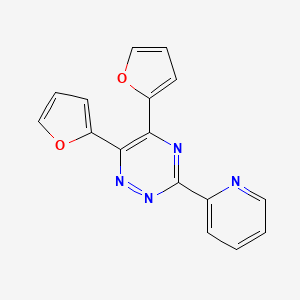
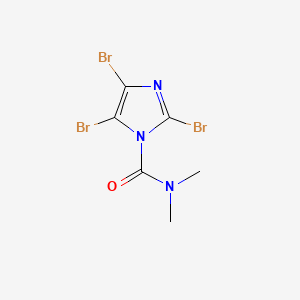
![3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1219193.png)
